molecular formula C10H9ClN2O2 B018312 4-Chloro-6,7-dimethoxyquinazoline CAS No. 13790-39-1

4-Chloro-6,7-dimethoxyquinazoline

Cat. No. B018312
CAS RN: 13790-39-1
M. Wt: 224.64 g/mol
InChI Key: LLLHRNQLGUOJHP-UHFFFAOYSA-N
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Patent
US06355645B2

Procedure details

A suspension of 6,7-dimethoxyquinazoline-4(3H)-one 4 (12.36 g, 60 mmol) in POCl3 (250 mL) was heated under reflux for 4 hr, when a clear solution was obtained. The POCl3 was removed under reduced pressure, and the residue was dissolved in a mixture of CH2Cl2 and aqueous Na2CO3. The organic layer was dried and the solvent removed to give 4-chloro-6,7-dimethoxyquinazoline 5 (11.2 g, 83%); m.p. 259.0-263.0° C.; 1H NMR (DMSO-d6): d 8.75(s, 1H, 2-H), 7.53(s, 1H, 5-H), 7.25(s, 1H, 8H), 3.91(s, 3H, —OCH3), 3.89(s, 3H, —OCH3); IR (KBr) umax: 2963, 2834, 1880, 1612, 1555, 1503, 1339, 1153, 962 cm−1. GC/MS m/z 224(M+, 100), 209(M+ —CH3, 9.4), 189(19.39), (69(10.55).
Quantity
12.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][NH:7][C:6]2=O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
12.36 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OC)=O
Name
Quantity
250 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
when a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
The POCl3 was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of CH2Cl2 and aqueous Na2CO3
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.